![molecular formula C27H24ClN3O2S B2831972 4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1189426-73-0](/img/structure/B2831972.png)
4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position . For instance, the synthesis of benzamides can be achieved through direct condensation of carboxylic acids and amines . A similar compound, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, was synthesized by the reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C23H26ClN3OS2. It contains a benzoyl group, which is a functional group with the formula −COC6H5 . The compound also contains a benzyl group, which is a substituent or a moiety derived from benzene .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, benzoyl compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the retrieved resources.科学的研究の応用
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties, particularly when evaluated using the ABTS assay. Its radical-scavenging ability suggests potential benefits in combating oxidative stress-related diseases .
Antimicrobial Effects
Researchers have investigated the antimicrobial activity of this compound against various microorganisms. It shows promise against both Gram-positive and Gram-negative bacteria. Further studies could explore its potential as a novel antimicrobial agent .
Molecular Docking
In silico molecular docking studies reveal that the compound interacts favorably with specific amino acid residues in target proteins. For instance, it forms hydrogen bonds with Arg184 and Lys179, stabilizing its binding within the active site. The binding score indicates promising potential .
Synthetic Approaches
Several synthetic routes exist for this compound. Notably, it can be synthesized from N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. The yield and reaction conditions play a crucial role in obtaining the desired product .
Other Applications
While the above fields represent the primary focus, this compound’s versatility may extend to other areas. Researchers continue to explore its potential in drug discovery, material science, and chemical biology .
特性
IUPAC Name |
4-benzoyl-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S.ClH/c31-25(20-9-5-2-6-10-20)21-11-13-22(14-12-21)26(32)29-27-28-23-15-16-30(18-24(23)33-27)17-19-7-3-1-4-8-19;/h1-14H,15-18H2,(H,28,29,32);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIPQPQUPIJVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

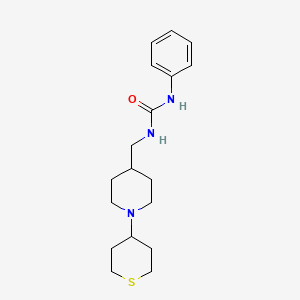
![4-{2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2831891.png)
![Spiro[5.5]undecane-3-methaneamine](/img/structure/B2831894.png)
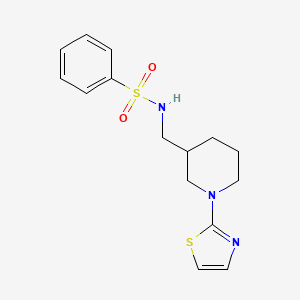

![1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2831898.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[3-(trifluoromethyl)benzyl]thiophene-2-carboxamide](/img/structure/B2831899.png)
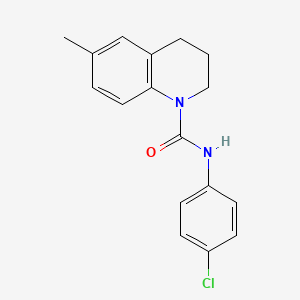
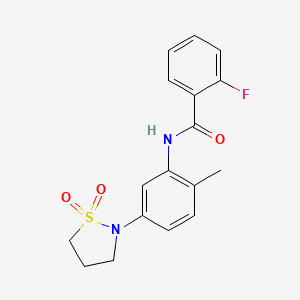
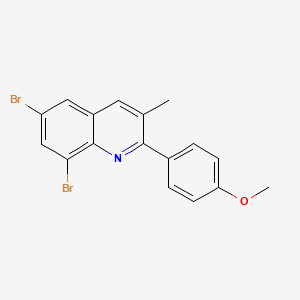
![N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2831903.png)
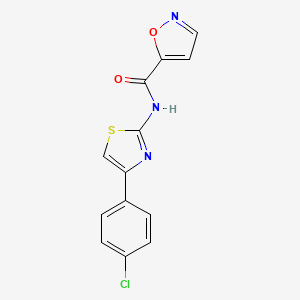
![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)
